Cas no 478261-42-6 ((3Z)-3-ethoxyimino-1-phenylindol-2-one)

(3Z)-3-Ethoxyimino-1-phenylindol-2-one is a synthetic indole derivative characterized by its unique oxime ether functionalization at the 3-position. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of heterocyclic frameworks due to its reactive ethoxyimino group. The phenyl substitution at the 1-position enhances steric and electronic modulation, making it useful for studying structure-activity relationships in medicinal chemistry. Its crystalline stability and well-defined stereochemistry (Z-configuration) facilitate precise applications in cross-coupling or cyclization reactions. The compound’s versatility is further underscored by its compatibility with diverse reaction conditions, offering utility in pharmaceutical and agrochemical research. Analytical-grade purity is typically available for reproducible results.
(3Z)-3-ethoxyimino-1-phenylindol-2-one structure
478261-42-6 structure
商品名:(3Z)-3-ethoxyimino-1-phenylindol-2-one
CAS番号:478261-42-6
MF:C16H14N2O2
メガワット:266.294563770294
MDL:MFCD00975377
CID:5233484

(3Z)-3-ethoxyimino-1-phenylindol-2-one 化学的及び物理的性質

名前と識別子

    • 1-PHENYL-1H-INDOLE-2,3-DIONE 3-(O-ETHYLOXIME)
    • (3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one
    • 1H-Indole-2,3-dione, 1-phenyl-, 3-(O-ethyloxime)
    • (3Z)-3-ethoxyimino-1-phenylindol-2-one
    • MLS000695094
    • SMR000334734
    • MDL: MFCD00975377
    • インチ: 1S/C16H14N2O2/c1-2-20-17-15-13-10-6-7-11-14(13)18(16(15)19)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b17-15-
    • InChIKey: ZSJNAPVANVAVCH-ICFOKQHNSA-N
    • ほほえんだ: O=C1/C(/C2C=CC=CC=2N1C1C=CC=CC=1)=N\OCC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 388
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 41.9

(3Z)-3-ethoxyimino-1-phenylindol-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB301189-100 mg
1-Phenyl-1H-indole-2,3-dione 3-(O-ethyloxime); .
478261-42-6
100 mg
€221.50 2023-07-20
Key Organics Ltd
9L-362S-10MG
1-phenyl-1H-indole-2,3-dione 3-(O-ethyloxime)
478261-42-6 >90%
10mg
£63.00 2025-02-09
abcr
AB301189-100mg
1-Phenyl-1H-indole-2,3-dione 3-(O-ethyloxime); .
478261-42-6
100mg
€283.50 2025-02-20
Key Organics Ltd
9L-362S-100MG
1-phenyl-1H-indole-2,3-dione 3-(O-ethyloxime)
478261-42-6 >90%
100mg
£146.00 2025-02-09
Key Organics Ltd
9L-362S-5MG
1-phenyl-1H-indole-2,3-dione 3-(O-ethyloxime)
478261-42-6 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
9L-362S-50MG
1-phenyl-1H-indole-2,3-dione 3-(O-ethyloxime)
478261-42-6 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
9L-362S-1MG
1-phenyl-1H-indole-2,3-dione 3-(O-ethyloxime)
478261-42-6 >90%
1mg
£37.00 2025-02-09

(3Z)-3-ethoxyimino-1-phenylindol-2-one 関連文献

(3Z)-3-ethoxyimino-1-phenylindol-2-oneに関する追加情報

Recent Advances in the Study of (3Z)-3-ethoxyimino-1-phenylindol-2-one (CAS: 478261-42-6): A Comprehensive Research Brief

The compound (3Z)-3-ethoxyimino-1-phenylindol-2-one (CAS: 478261-42-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented here is derived from peer-reviewed journal articles, conference proceedings, and industry reports published within the last two years.

Recent studies have highlighted the role of (3Z)-3-ethoxyimino-1-phenylindol-2-one as a promising scaffold for the development of novel kinase inhibitors. Its indole-2-one core structure, combined with the ethoxyimino moiety, offers a versatile platform for chemical modifications that can enhance target specificity and pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial targets in cancer therapy.

In addition to its kinase inhibitory properties, (3Z)-3-ethoxyimino-1-phenylindol-2-one has shown potential as an anti-inflammatory agent. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 revealed that this compound can effectively modulate the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines in macrophage cell lines. The study suggested that the ethoxyimino group plays a critical role in this activity, possibly by interacting with key cysteine residues in the IKK complex.

The synthetic routes to (3Z)-3-ethoxyimino-1-phenylindol-2-one have also seen significant optimization in recent years. A 2023 paper in Organic Process Research & Development described a novel, high-yield synthesis method that reduces the number of steps from previous protocols while maintaining excellent stereochemical control. This advancement is particularly important for scaling up production for preclinical studies, as it addresses previous challenges related to the Z/E isomerization of the ethoxyimino group.

Pharmacokinetic studies of (3Z)-3-ethoxyimino-1-phenylindol-2-one and its derivatives have provided valuable insights into their drug-like properties. Data presented at the 2024 American Chemical Society National Meeting indicated that these compounds generally exhibit good metabolic stability in human liver microsomes, with half-lives exceeding 60 minutes for most analogs. However, the research also identified potential issues with plasma protein binding that may need to be addressed in future structural optimization efforts.

Looking forward, several research groups have begun exploring the use of (3Z)-3-ethoxyimino-1-phenylindol-2-one as a starting point for the development of targeted protein degraders (PROTACs). Preliminary results presented at recent conferences suggest that when incorporated into PROTAC molecules, this scaffold can effectively recruit E3 ubiquitin ligases while maintaining binding affinity for target proteins. This approach could significantly expand the therapeutic potential of compounds based on this chemical structure.

In conclusion, (3Z)-3-ethoxyimino-1-phenylindol-2-one (CAS: 478261-42-6) represents a versatile and promising chemical entity with multiple potential therapeutic applications. Recent research has advanced our understanding of its biological activities, synthetic accessibility, and drug-like properties. While challenges remain in optimizing its pharmacokinetic profile and target specificity, the compound continues to serve as an important lead structure for the development of novel therapeutic agents in oncology, inflammation, and potentially other disease areas.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:478261-42-6)(3Z)-3-ethoxyimino-1-phenylindol-2-one
A1162344
清らかである:99%
はかる:1g
価格 ($):315.0